1,2-Dibromo-1,2,3,3,4,5,6,7-octafluoro-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromo-1,2,3,3,4,5,6,7-octafluoro-2,3-dihydro-1H-indene is a complex organobromine compound characterized by the presence of bromine and fluorine atoms attached to an indene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibromo-1,2,3,3,4,5,6,7-octafluoro-2,3-dihydro-1H-indene typically involves the bromination of a fluorinated indene precursor. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-1,2,3,3,4,5,6,7-octafluoro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Reduction Reactions: The compound can be reduced to form corresponding fluorinated indene derivatives.
Oxidation Reactions: Oxidation can lead to the formation of brominated and fluorinated indene oxides.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Scientific Research Applications
1,2-Dibromo-1,2,3,3,4,5,6,7-octafluoro-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other fluorinated and brominated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Dibromo-1,2,3,3,4,5,6,7-octafluoro-2,3-dihydro-1H-indene involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with target molecules. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromoethane: A simpler dibromo compound used in organic synthesis and as a fumigant.
1,2-Dibromotetrachloroethane: Known for its use in bromination reactions and as an intermediate in chemical synthesis.
Uniqueness
1,2-Dibromo-1,2,3,3,4,5,6,7-octafluoro-2,3-dihydro-1H-indene is unique due to its highly fluorinated structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
52448-57-4 |
---|---|
Molecular Formula |
C9Br2F8 |
Molecular Weight |
419.89 g/mol |
IUPAC Name |
1,2-dibromo-1,2,3,3,4,5,6,7-octafluoroindene |
InChI |
InChI=1S/C9Br2F8/c10-7(16)1-2(8(17,18)9(7,11)19)4(13)6(15)5(14)3(1)12 |
InChI Key |
MNSJFFHDZSCMQD-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(C(C2(F)F)(F)Br)(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.